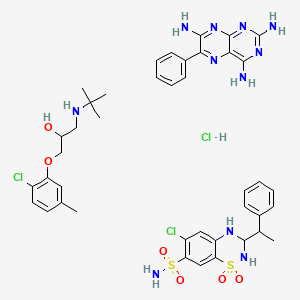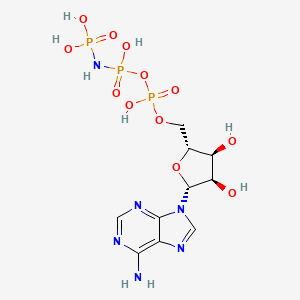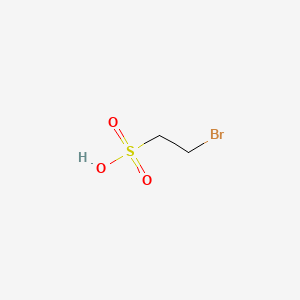
4-氟苄基碘
描述
4-Fluorobenzyl iodide is an organic compound with the molecular formula C7H6F-I. It is a derivative of benzyl iodide where a fluorine atom is substituted at the para position of the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
科学研究应用
4-Fluorobenzyl iodide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is utilized in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
作用机制
Target of Action
4-Fluorobenzyl iodide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-Fluorobenzyl iodide are the organoboron reagents used in this process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway affected by 4-Fluorobenzyl iodide . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound’s use in chemical reactions like the suzuki–miyaura coupling suggests that its bioavailability would be largely determined by the specific conditions of the reaction .
Result of Action
The result of 4-Fluorobenzyl iodide’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex polyene frameworks .
Action Environment
The action of 4-Fluorobenzyl iodide is influenced by the specific conditions of the Suzuki–Miyaura coupling reaction . Factors such as the choice of organoboron reagents, the presence of a palladium catalyst, and the reaction conditions can all impact the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
4-Fluorobenzyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of radiotracers for positron emission tomography (PET). It interacts with various enzymes and proteins, including those involved in the synthesis of dopamine receptor-based imaging agents . The compound’s reactivity with nitrogen and sulfur nucleophiles makes it a valuable tool in biochemical studies . The interactions between 4-Fluorobenzyl iodide and these biomolecules are primarily based on nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Cellular Effects
4-Fluorobenzyl iodide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in the synthesis of dopamine receptor-based imaging agents, 4-Fluorobenzyl iodide can affect the expression of genes related to dopamine receptors . Additionally, its impact on cellular metabolism can be observed through changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-Fluorobenzyl iodide exerts its effects through nucleophilic substitution reactions. The compound binds to biomolecules, such as enzymes and proteins, through the formation of covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, in the synthesis of PET radiotracers, 4-Fluorobenzyl iodide reacts with secondary amines and anilines to form N-fluorobenzyl analogs . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Fluorobenzyl iodide in laboratory settings can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, 4-Fluorobenzyl iodide has been shown to maintain its reactivity over extended periods, allowing for consistent results in biochemical assays . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its effects on cellular function over time.
Dosage Effects in Animal Models
The effects of 4-Fluorobenzyl iodide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of iodides have been associated with symptoms such as increased respiratory secretions, coughing, and tachycardia in animal studies . It is crucial to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Fluorobenzyl iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes metabolic processes such as hydroxylation, carboxylation, and dehydrogenation . These reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, 4-Fluorobenzyl iodide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments . For instance, in the context of lithium-ion batteries, 4-Fluorobenzyl cyanide, a related compound, has been shown to exhibit steric hindrance and weak Lewis basicity, affecting its transport and distribution .
Subcellular Localization
The subcellular localization of 4-Fluorobenzyl iodide can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, fluorescent probes have been used to visualize the localization of similar compounds within cells, providing insights into their subcellular distribution and dynamics .
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl iodide can be synthesized through several methods. One common approach involves the halogen exchange reaction, where 4-fluorobenzyl chloride or 4-fluorobenzyl bromide is treated with sodium iodide in acetone. The reaction typically proceeds at room temperature and yields 4-fluorobenzyl iodide through a nucleophilic substitution mechanism .
Industrial Production Methods: In an industrial setting, the production of 4-fluorobenzyl iodide may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can optimize the production scale and purity of the compound .
化学反应分析
Types of Reactions: 4-Fluorobenzyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-fluorobenzyl alcohol or 4-fluorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert it to 4-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, amines, thiols, and alcohols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzylthiol, 4-fluorobenzyl alcohol.
Oxidation: 4-fluorobenzyl alcohol, 4-fluorobenzoic acid.
Reduction: 4-fluorotoluene
相似化合物的比较
- 4-Fluorobenzylamine
- 4-Fluorobenzyl bromide
- 4-Fluorobenzyl chloride
- 4-Fluorotoluene
Comparison: 4-Fluorobenzyl iodide is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromide and chloride counterparts. The fluorine atom at the para position enhances its stability and influences its electronic properties, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
1-fluoro-4-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYZGVRBYESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191679 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3831-29-6 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3831-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(iodomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?
A: 4-Fluorobenzyl Iodide (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.
Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing 4-Fluorobenzyl Iodide in designing dopamine receptor imaging agents?
A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)





![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)


